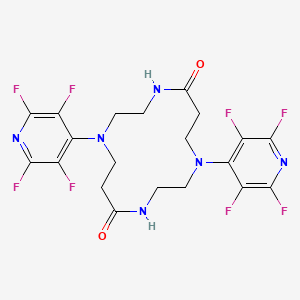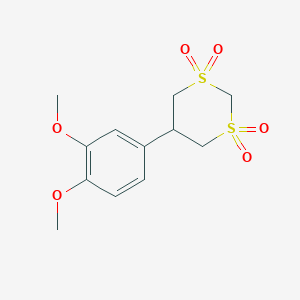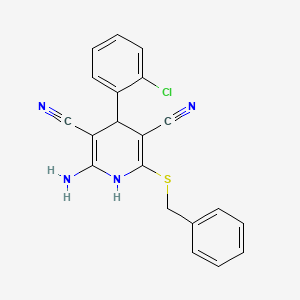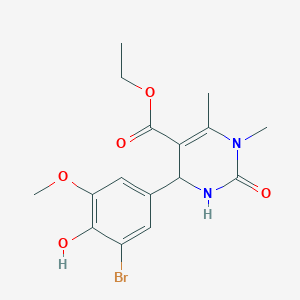![molecular formula C31H27BrN8O3 B11096221 (2E)-2-(1H-benzimidazol-2-yl)-3-[4-({4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}oxy)-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B11096221.png)
(2E)-2-(1H-benzimidazol-2-yl)-3-[4-({4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}oxy)-3-methoxyphenyl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[4-({4-[(2-BROMO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}OXY)-3-METHOXYPHENYL]PROP-2-ENENITRILE is a complex organic molecule that features a benzodiazole core, a triazine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodiazole and triazine intermediates. The reaction conditions often require specific catalysts and solvents to ensure high yields and purity. For instance, the triazine ring can be synthesized through a nucleophilic substitution reaction involving cyanuric chloride and appropriate amines .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under specific conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the aromatic rings can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst.
Substituting agents: Such as sodium hydroxide for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic rings can lead to the formation of quinones, while reduction of nitro groups results in the corresponding amines .
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole and triazine rings play crucial roles in binding to these targets, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of specific receptors, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for replacing fluids and electrolytes.
Uniqueness
What sets (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[4-({4-[(2-BROMO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}OXY)-3-METHOXYPHENYL]PROP-2-ENENITRILE apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C31H27BrN8O3 |
|---|---|
Molecular Weight |
639.5 g/mol |
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[4-[[4-(2-bromo-4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]-3-methoxyphenyl]prop-2-enenitrile |
InChI |
InChI=1S/C31H27BrN8O3/c1-19-7-9-23(22(32)15-19)36-29-37-30(40-11-13-42-14-12-40)39-31(38-29)43-26-10-8-20(17-27(26)41-2)16-21(18-33)28-34-24-5-3-4-6-25(24)35-28/h3-10,15-17H,11-14H2,1-2H3,(H,34,35)(H,36,37,38,39)/b21-16+ |
InChI Key |
HTNJQTIZKMOQMH-LTGZKZEYSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)OC3=C(C=C(C=C3)/C=C(\C#N)/C4=NC5=CC=CC=C5N4)OC)N6CCOCC6)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)OC3=C(C=C(C=C3)C=C(C#N)C4=NC5=CC=CC=C5N4)OC)N6CCOCC6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-anthracen-9-ylmethylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11096142.png)
![N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pentanamide](/img/structure/B11096154.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide](/img/structure/B11096162.png)

![N-(2,3-dimethylphenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11096174.png)
![9a'-Hydroxy-1'-oxo-1',2',5a',6',7',8',9',9a'-octahydrospiro[cyclohexane-1,3'-pyrido[2,1-b][1,3]benzothiazole]-2',4'-dicarbonitrile](/img/structure/B11096180.png)
![[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](4-fluorophenyl)methanone](/img/structure/B11096198.png)
![2-{[(3-bromophenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile](/img/structure/B11096202.png)

![N-[2-(benzyloxy)ethyl]-3,5-dinitrobenzamide](/img/structure/B11096224.png)

![N-(butan-2-yl)-2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B11096229.png)
![[(2-{[2-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B11096232.png)
